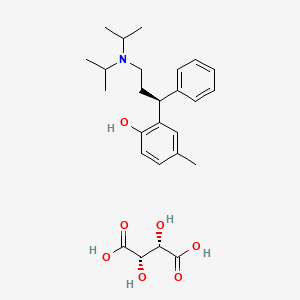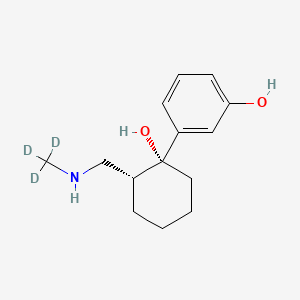
rac N,O-Didesmethyl Tramadol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac N,O-Didesmethyl Tramadol-d3: is a deuterated analog of N,O-Didesmethyl Tramadol, a metabolite of the synthetic analgesic tramadol. Tramadol is widely used for the treatment of moderate to severe pain. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stability and reliability in mass spectrometry analysis .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of rac N,O-Didesmethyl Tramadol-d3 involves the deuteration of N,O-Didesmethyl Tramadol. The synthetic route typically includes the following steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration reactions using industrial-grade deuterated reagents.
Purification and Quality Control: Advanced chromatographic techniques and rigorous quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: rac N,O-Didesmethyl Tramadol-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce reduced analogs of the compound .
科学研究应用
rac N,O-Didesmethyl Tramadol-d3 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of tramadol and its metabolites in biological samples.
Pharmacokinetics: Helps in studying the pharmacokinetics of tramadol by providing accurate and reliable data on its metabolism.
Forensic Toxicology: Utilized in forensic toxicology to detect and quantify tramadol and its metabolites in biological specimens.
Clinical Research: Assists in clinical research to understand the metabolism and effects of tramadol in patients with different conditions.
作用机制
The mechanism of action of rac N,O-Didesmethyl Tramadol-d3 is similar to that of tramadol. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine. This dual mechanism contributes to its analgesic effects by modulating pain perception and response . The deuterated form is primarily used as an analytical standard and does not exert pharmacological effects itself .
相似化合物的比较
N,O-Didesmethyl Tramadol: The non-deuterated form of the compound.
O-Desmethyl Tramadol: Another metabolite of tramadol with potent analgesic effects.
N-Desmethyl Tramadol: A metabolite with different pharmacological properties.
Uniqueness: rac N,O-Didesmethyl Tramadol-d3 is unique due to its deuterium labeling, which provides enhanced stability and reliability in analytical applications. This makes it a valuable tool in research and clinical studies for accurate quantification and analysis .
属性
IUPAC Name |
3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-NTYUZJTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678675 |
Source


|
| Record name | 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261398-22-4 |
Source


|
| Record name | 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

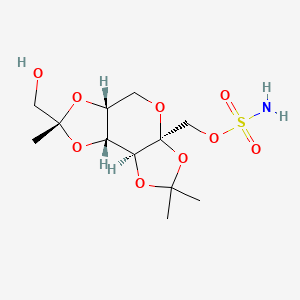
![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)
![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)
![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)
![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)
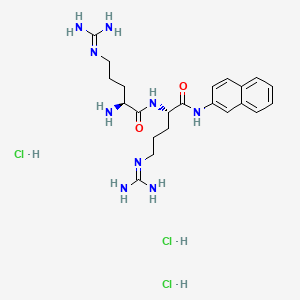


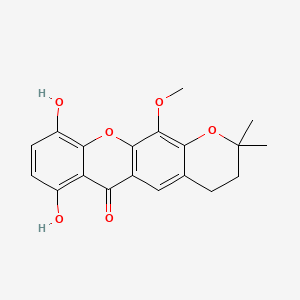
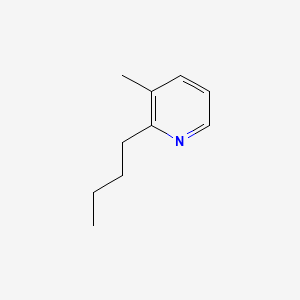
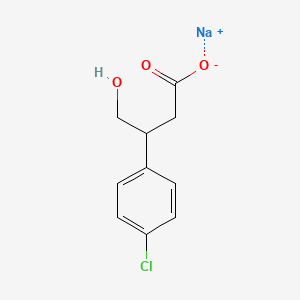
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)
